1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic compound notable for its complex structure, which includes a triazole ring, an azetidine ring, and a phenyl group substituted with a methylthio group. Its chemical formula is and it has a molecular weight of approximately 302.4 g/mol. This compound is identified by the CAS number 2176069-68-2 and is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves several key steps:
The molecular structure of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one features several distinct components:
The compound's structure can be represented by its SMILES notation: CSc1ccc(CCC(=O)N2CC(n3nccn3)C2)cc1
, indicating the arrangement of atoms and bonds within the molecule .
The compound can undergo several chemical reactions:
Research indicates that triazole derivatives may exhibit anti-inflammatory and anti-cancer properties by modulating specific enzyme activities or receptor interactions .
The physical and chemical properties of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one include:
These properties are critical for understanding the behavior of the compound under various conditions and its suitability for different applications .
The potential applications of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one include:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4